

Application Notes and Protocols: Diethylene Glycol Monoethyl Ether in Transdermal Drug Delivery Systems

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Compound of Interest

Compound Name: *Diethylene glycol monoethyl ether*

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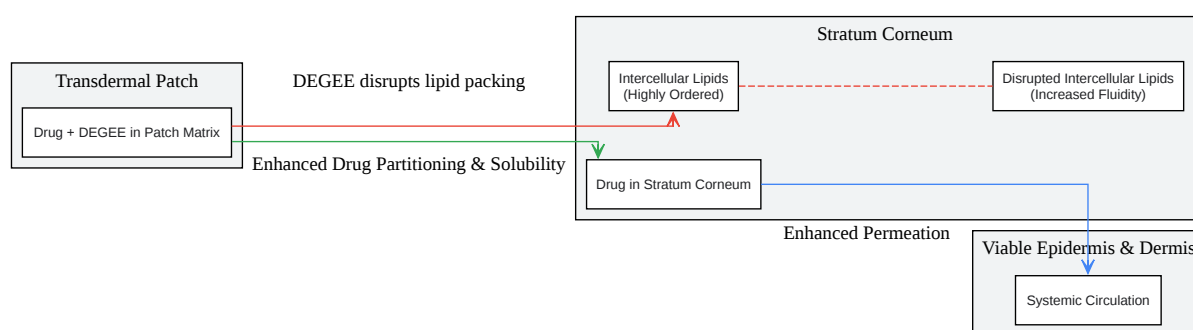
Introduction

Diethylene glycol monoethyl ether (DEGEE), commercially known as Transcutol®, is a high-purity solvent and a powerful penetration enhancer widely utilized in the formulation of transdermal drug delivery systems (TDDS).[1][2][3] Its ability to safely and reversibly reduce the barrier function of the stratum corneum makes it an invaluable excipient for enhancing the systemic absorption of a wide range of active pharmaceutical ingredients (APIs).[4][5] These application notes provide a comprehensive overview of the use of DEGEE in TDDS, including its mechanism of action, quantitative data on its enhancement effects, and detailed experimental protocols for formulation and evaluation.

DEGEE is a hydroalcoholic solvent that is miscible with water, oils, and most organic solvents.[3] This versatility allows for its incorporation into various topical formulations, including gels, creams, and matrix-type transdermal patches.[3] Its primary functions in these systems are to act as a solubilizer for poorly water-soluble drugs and as a penetration enhancer to facilitate drug transport across the skin.[3][6]

Mechanism of Action

The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin, which consists of corneocytes embedded in a lipid-rich intercellular matrix.[4] DEGREE enhances drug penetration primarily by interacting with and disrupting the highly ordered structure of these intercellular lipids.[4][7] This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to diffuse through the stratum corneum.[4][7] Additionally, DEGREE can improve the partitioning of the drug from the formulation into the skin and increase the drug's solubility within the stratum corneum itself.[5]



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Caption: Mechanism of DEGREE as a penetration enhancer.

Quantitative Data on Permeation Enhancement

The effectiveness of DEGREE as a penetration enhancer has been quantified for various drugs. The following tables summarize key permeation parameters from several studies.

Table 1: Enhancement Effect of DEGREE on Transdermal Flux of Various Drugs

| Drug | Formulation | DEGEE Concentration | Enhancement Ratio (ER) | Steady-State Flux (Jss) ($\mu\text{g}/\text{cm}^2/\text{h}$) | Reference |
|--------------|-----------------------|--------------------------|------------------------|--|-----------|
| Indomethacin | Nanoemulsion | Not specified | 8.94 | 22.61 ± 3.45 | [1][8] |
| Ibuprofen | Patch with excipients | 5% | - | $> 220 \mu\text{g}/\text{cm}^2$ over 24h | [9] |
| Olanzapine | Not specified | 5% (w/w) with Oleic Acid | 3.3 | - | [1] |
| Meloxicam | Not specified | Not specified | 21 | - | [10] |

Table 2: Comparative In Vitro Permeation of Ibuprofen from Microemulsion Formulations

| Formulation Code | Permeation Enhancer | Flux (Jss) ($\mu\text{g}/\text{cm}^2/\text{h}$) | Permeability Coefficient (Kp) (cm/h) | Lag Time (t _{lag}) (h) | Reference |
|------------------|---------------------|---|--|----------------------------------|-----------|
| F1 | Oleyl Alcohol | 13.9 ± 1.2 | 0.46 ± 0.04 | 1.8 ± 0.3 | [11] |
| F2 (Gel) | Oleyl Alcohol | 18.2 ± 1.5 | 0.61 ± 0.05 | 1.5 ± 0.2 | [11] |
| F3 | DEGEE | 10.5 ± 0.9 | 0.35 ± 0.03 | 2.1 ± 0.4 | [11] |
| F4 (Gel) | DEGEE | 4.5 ± 0.5 | 0.15 ± 0.02 | 2.5 ± 0.3 | [11] |

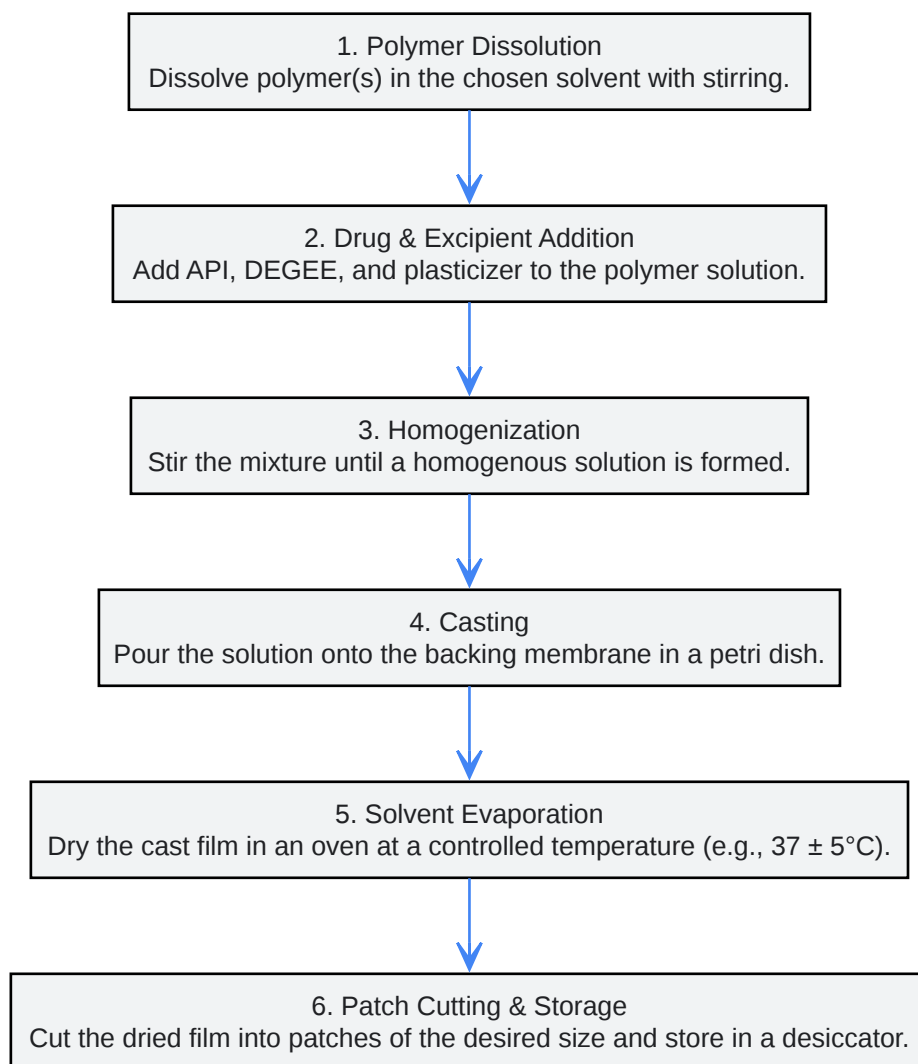
Experimental Protocols

Preparation of a Matrix-Type Transdermal Patch using Solvent Casting Method

This protocol describes the preparation of a matrix-type transdermal patch containing a model drug and DEGEE as a penetration enhancer.

Materials and Equipment:

- Active Pharmaceutical Ingredient (API)
- Polymer (e.g., Eudragit RL 100, PVP K-30, HPMC, Ethyl cellulose)[[2](#)][[6](#)][[12](#)][[13](#)]
- **Diethylene glycol monoethyl ether (DEGEE)**
- Plasticizer (e.g., Dibutyl phthalate (DBP), Polyethylene glycol 400)[[2](#)][[13](#)]
- Solvent (e.g., Chloroform, Methanol, Ethanol, Water)[[2](#)][[6](#)][[13](#)]
- Backing membrane (e.g., 3M Scotchpak™ 9723)[[2](#)]
- Petri dish or a suitable casting surface
- Magnetic stirrer with hot plate
- Digital weighing balance
- Oven
- Desiccator



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Caption: Workflow for transdermal patch preparation.

Procedure:

- **Polymer Solution Preparation:** Accurately weigh the required amount of polymer(s) and dissolve it in a suitable solvent or solvent mixture in a beaker with continuous stirring using a magnetic stirrer.[2][12][13]
- **Drug and Excipient Incorporation:** In a separate beaker, dissolve the accurately weighed API, DEGREE (as a penetration enhancer), and a plasticizer in a small amount of the solvent.[2][6]

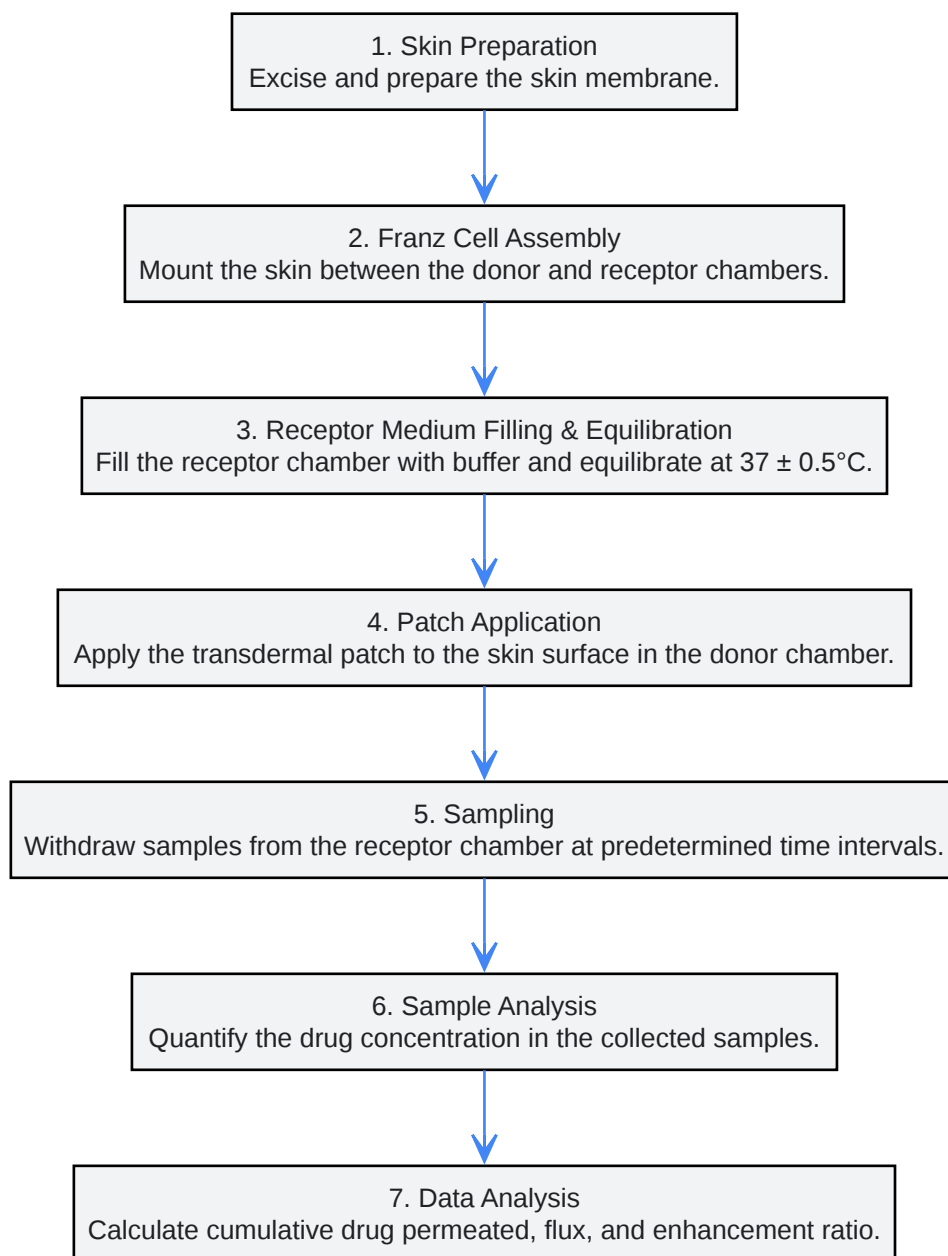
- Homogenization: Add the drug solution to the polymer solution and stir until a clear, homogenous mixture is obtained.[2] Allow the solution to stand to remove any entrapped air bubbles.
- Casting: Carefully pour the homogenous solution onto a backing membrane placed in a petri dish.[2][6] To control the rate of solvent evaporation, an inverted funnel can be placed over the petri dish.[6]
- Drying: Place the petri dish in an oven at a controlled temperature (e.g., $37 \pm 5^{\circ}\text{C}$) for a specified time (e.g., 2-4 hours) to allow for the complete evaporation of the solvent.[2]
- Patch Finalization: Once dried, carefully peel the patch from the casting surface. Cut the patch into the desired size and shape.
- Storage: Store the prepared patches in a desiccator until further evaluation to prevent moisture absorption.[2]

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the permeation of a drug from a transdermal patch through an excised skin sample using a Franz diffusion cell.

Materials and Equipment:

- Franz diffusion cells[14]
- Excised skin (e.g., rat abdominal skin, porcine ear skin, or human cadaver skin)[2][14]
- Receptor medium (e.g., Phosphate buffer pH 7.4)[2]
- Magnetic stirrer with heating capabilities[2]
- Syringes and needles for sampling
- Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)[2]
- Water bath or heating block to maintain temperature[2]



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Caption: Workflow for in vitro skin permeation study.

Procedure:

- **Skin Preparation:** Excise the full-thickness skin from the chosen animal model.[2] Carefully remove any adhering subcutaneous fat and connective tissue. The skin can be used as is or the epidermis can be separated from the dermis by heat treatment (e.g., immersing in water at 60°C for 1-2 minutes).

- Franz Diffusion Cell Setup: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[\[2\]](#)
- Receptor Chamber Filling and Equilibration: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate buffer pH 7.4), ensuring no air bubbles are trapped beneath the skin.[\[2\]](#) Place the Franz diffusion cells in a water bath or on a heating block maintained at $37 \pm 0.5^{\circ}\text{C}$ and allow the system to equilibrate. The receptor medium should be continuously stirred with a magnetic stir bar.[\[2\]](#)
- Patch Application: Apply the prepared transdermal patch of a specific surface area to the surface of the skin in the donor chamber.[\[2\]](#)
- Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium from the sampling port of the receptor chamber.[\[2\]](#) Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[\[2\]](#)
- Sample Analysis: Analyze the collected samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[\[2\]](#)
- Data Calculation: Calculate the cumulative amount of drug permeated per unit area ($\mu\text{g}/\text{cm}^2$) at each time point. The steady-state flux (J_{ss}) is determined from the slope of the linear portion of the cumulative amount permeated versus time plot. The enhancement ratio (ER) can be calculated by dividing the flux of the formulation with the enhancer by the flux of the formulation without the enhancer.

Histological Examination of Skin for Irritation

This protocol provides a general guideline for the histological processing and examination of skin samples following the application of a transdermal patch to assess for potential irritation.

Materials and Equipment:

- Formalin (10% neutral buffered)
- Ethanol (graded series: 70%, 95%, 100%)

- Xylene
- Paraffin wax
- Microtome
- Glass slides and coverslips
- Hematoxylin and Eosin (H&E) stains
- Light microscope

Procedure:

- **Sample Collection and Fixation:** After the in vivo study period, excise the skin from the application site. Fix the tissue immediately in 10% neutral buffered formalin for at least 24 hours.
- **Tissue Processing:**
 - **Dehydration:** Dehydrate the fixed tissue by passing it through a graded series of ethanol (e.g., 70%, 95%, 100%).[\[11\]](#)
 - **Clearing:** Clear the dehydrated tissue in xylene.[\[11\]](#)
 - **Infiltration:** Infiltrate the cleared tissue with molten paraffin wax.[\[11\]](#)
- **Embedding:** Embed the paraffin-infiltrated tissue in a paraffin block, ensuring proper orientation of the skin layers.[\[11\]](#)
- **Sectioning:** Cut thin sections (e.g., 4-5 μm) of the paraffin-embedded tissue using a microtome.[\[11\]](#)
- **Staining:**
 - Mount the tissue sections on glass slides.
 - Deparaffinize and rehydrate the sections.

- Stain the sections with Hematoxylin and Eosin (H&E).[14] Hematoxylin stains cell nuclei blue/purple, while eosin stains the cytoplasm and extracellular matrix pink/red.
- Microscopic Examination: Mount the stained sections with a coverslip and examine them under a light microscope. Assess for any signs of skin irritation, such as erythema, edema, inflammation (infiltration of inflammatory cells), and any changes in the morphology of the epidermis and dermis.

Conclusion

Diethylene glycol monoethyl ether is a well-established and effective penetration enhancer for transdermal drug delivery. Its ability to disrupt the stratum corneum barrier and enhance drug solubility makes it a valuable tool for formulators. The protocols provided herein offer a standardized approach to the preparation and evaluation of DEGEE-containing transdermal systems. By understanding its mechanism of action and utilizing robust experimental designs, researchers can effectively harness the potential of DEGEE to develop safe and efficacious transdermal therapies.

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